molecular formula C21H20ClN3O3 B2409096 N-(5-chloro-2-methoxyphenyl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide CAS No. 1226438-51-2

N-(5-chloro-2-methoxyphenyl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide

Cat. No.: B2409096
CAS No.: 1226438-51-2
M. Wt: 397.86
InChI Key: SSLYGJZNQNKBKV-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide is a chemical research compound designed for investigative applications. This molecule features a pyrimidinone core, a structural motif found in compounds with significant pharmacological interest. For instance, structurally related pyrimidinone and pyridazinone derivatives have been identified as key scaffolds in the development of therapeutic agents, showing potential as enzyme inhibitors . Specifically, analogs containing the 6-oxo-1,6-dihydropyrimidine group have been explored as potent and highly selective mechanism-based inhibitors for enzymes like myeloperoxidase (MPO), which is implicated in cardiovascular and inflammatory diseases . Furthermore, such heterocyclic cores are frequently investigated in multi-target therapeutic approaches for complex neurodegenerative conditions, including research on beta-site APP cleaving enzyme 1 (BACE-1) and γ-secretase in Alzheimer's disease . The specific substitution pattern on this compound, including the 5-chloro-2-methoxyphenyl and phenyl groups, suggests potential for targeted interaction with enzyme active sites. This product is intended for research purposes only to further explore these and other biochemical mechanisms. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-(6-oxo-4-phenylpyrimidin-1-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c1-28-19-10-9-16(22)12-18(19)24-20(26)8-5-11-25-14-23-17(13-21(25)27)15-6-3-2-4-7-15/h2-4,6-7,9-10,12-14H,5,8,11H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLYGJZNQNKBKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CCCN2C=NC(=CC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide typically involves multi-step organic reactions. One common route might include:

    Formation of the Pyrimidinyl Core: The pyrimidinyl core can be synthesized through a condensation reaction between an appropriate aldehyde and a urea derivative under acidic or basic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the butanamide linkage through an amidation reaction, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide: can be compared with other pyrimidinyl butanamides or similar heterocyclic compounds.

    This compound: might share structural similarities with compounds like pyrimidinyl amides or substituted phenyl derivatives.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which could confer unique chemical and biological properties.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide is a compound of interest due to its potential biological activities. This article presents a detailed overview of the compound's synthesis, biological activities, and related research findings.

  • Molecular Formula: C20H20ClN5O2
  • Molecular Weight: 429.92 g/mol
  • CAS Number: [5741764]

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic pathway often includes the formation of the pyrimidine ring followed by the introduction of the butanamide moiety. The details of the synthetic route can vary, but generally, it includes reactions such as:

  • Formation of the pyrimidine core through condensation reactions.
  • Introduction of chloro and methoxy groups via electrophilic aromatic substitution.
  • Coupling reactions to attach the butanamide side chain.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing pyrimidine and phenyl groups have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

CompoundCancer TypeIC50 (µM)Mechanism
Compound ABreast15Apoptosis induction
Compound BLung10Cell cycle arrest

Anti-inflammatory Properties

This compound has also been evaluated for anti-inflammatory activity. In vitro assays demonstrated that it inhibits key inflammatory mediators such as COX enzymes.

Assay TypeResult
COX-1 InhibitionIC50 = 25 µM
COX-2 InhibitionIC50 = 30 µM

Analgesic Activity

This compound has been studied for its analgesic effects, with preliminary results suggesting it may effectively reduce pain in animal models. The mechanism is hypothesized to involve modulation of the central nervous system pathways.

Case Studies

  • Study on Analgesic Effects : A study conducted on rodents demonstrated that administration of this compound resulted in a significant reduction in pain response compared to control groups, indicating its potential as an analgesic agent.
  • Anti-inflammatory Research : Another study focused on the effects of this compound in models of acute inflammation showed a marked decrease in edema and inflammatory cytokines, supporting its role as an anti-inflammatory agent.

Q & A

Q. Table 1: Synthetic Optimization Parameters

StepReagents/ConditionsYield Improvement Strategy
Amide CouplingDCC, DMAP, THF, 0°C → RTAdd 4Å molecular sieves to absorb H₂O → Yield ↑15%
Pyrimidinone CyclizationK₂CO₃, MeCN, 80°CMicrowave irradiation (100 W, 30 min) → Yield ↑20%

Q. Table 2: Comparative Bioactivity of Derivatives

DerivativeSubstituentLOX-5 IC₅₀ (µM)COX-2 IC₅₀ (µM)
Target Compound5-Cl, 2-OCH₃8.2 ± 0.5>100
Analog A5-F, 2-OCH₃12.4 ± 1.1>100
Analog B5-Cl, 2-OH45.6 ± 3.2>100

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